1-Ethoxy-2-methoxybenzene
Overview
Description
1-Ethoxy-2-methoxybenzene is a chemical compound that can be inferred to have a benzene ring substituted with both ethoxy and methoxy groups based on its name. While the provided papers do not directly discuss 1-Ethoxy-2-methoxybenzene, they do provide insights into the behavior of similar methoxybenzene derivatives, which can be used to infer some of the properties and reactions of 1-Ethoxy-2-methoxybenzene.
Synthesis Analysis
The synthesis of compounds similar to 1-Ethoxy-2-methoxybenzene often involves the use of organolithium reagents, as seen in the synthesis of 1-lithio-2-methoxybenzene, which is a key intermediate in the formation of various substituted benzene compounds . The presence of the methoxy group can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack due to the electron-donating effects of the methoxy group.
Molecular Structure Analysis
The molecular structure of methoxybenzene derivatives is characterized by the orientation of the methoxy groups relative to the benzene ring. For instance, 1,2-dimethoxybenzene has been shown to have methoxy groups that are trans and twisted out of the plane of the benzene ring . This twisting can affect the compound's reactivity and physical properties. The molecular structure of 1-Ethoxy-2-methoxybenzene would likely show similar characteristics, with the ethoxy and methoxy groups influencing the overall geometry of the molecule.
Chemical Reactions Analysis
Methoxybenzene derivatives participate in various chemical reactions, often influenced by the presence of the methoxy group. For example, 2-methoxy-1,4-benzoquinones undergo asymmetric reactions with styrenyl systems, leading to the formation of complex structures such as bicyclooctenones and dihydrobenzofurans . The methoxy group can also participate in hydrogen bonding, as seen in the inclusion complex formation between a methoxy-functionalized triaroylbenzene and a benzene guest .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzene derivatives are significantly affected by the presence of methoxy groups. These groups can form strong intermolecular and intramolecular hydrogen bonds, influencing the compound's boiling point, solubility, and stability . The vibrational spectra of such compounds can be studied using techniques like inelastic neutron scattering and Raman spectroscopy, providing insights into the molecular interactions within the crystal lattice . The methoxy groups' electron-donating nature also affects the electronic properties of the benzene ring, which can be studied using techniques like NMR spectroscopy .
Scientific Research Applications
Molecular Structure Studies
- Molecular Structure Analysis: Research on compounds similar to 1-Ethoxy-2-methoxybenzene, like 1-lithio-2-methoxybenzene, has involved determining molecular structures using X-ray techniques and NMR spectroscopy. These studies provide insights into molecular interactions and structure in solution and solid states (Harder et al., 1989).
Polymer Research
- Electrosynthesis and Characterization of Polymers: Compounds like 1-methoxy-4-ethoxybenzene, related to 1-Ethoxy-2-methoxybenzene, have been used in the electrosynthesis of polymers. These polymers exhibit interesting properties like solubility in organic solvents and have potential applications in electronics due to their conductivity and fluorescence spectra (Moustafid et al., 1991).
Materials Science
- Development of Novel Copolymers: Research involving compounds such as 1-hydroxy-2-methoxybenzene led to the creation of novel copolymers. These materials have potential applications in areas like light-emitting devices and improved thermal stability, showcasing the versatility of methoxybenzene derivatives (Huang et al., 2012).
Chemical Kinetics and Reaction Studies
- Chemical Reaction Mechanisms: The reaction mechanisms and kinetics involving methoxybenzene derivatives have been extensively studied. These studies contribute to a better understanding of chemical processes and the development of new synthetic pathways for various compounds (Zawadiak et al., 2003).
Environmental and Atmospheric Chemistry
- Impact on Air Pollution: Studies on the reaction of methoxybenzene with ozone provide important data for understanding its role as a potential air pollutant. This research is crucial for developing strategies to mitigate environmental impacts in the troposphere (Sun et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-ethoxy-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONCKYJLBVWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170066 | |
Record name | 2-Methoxyphenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-methoxybenzene | |
CAS RN |
17600-72-5 | |
Record name | 1-Ethoxy-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17600-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017600725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHOXY-2-METHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y3DDU3ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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